molecular formula C18H36LiO3 B1592629 Lithium 12-hydroxystearate CAS No. 7620-77-1

Lithium 12-hydroxystearate

Cat. No.: B1592629
CAS No.: 7620-77-1
M. Wt: 307.4 g/mol
InChI Key: FNMGNZIEIFTAPZ-UHFFFAOYSA-N
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Description

Lithium 12-hydroxystearate is a chemical compound classified as a lithium soap, which refers to salts of fatty acids. Its chemical formula is C₁₈H₃₅LiO₃, and it appears as a white solid. This compound is a key component in many lubricating greases due to its high oxidation stability and ability to perform at extreme temperatures .

Mechanism of Action

Target of Action

Lithium 12-hydroxystearate, a chemical compound classified as a lithium soap, primarily targets the production of lubricating greases . In chemistry, “soap” refers to salts of fatty acids . This compound is a key component of many lubricating greases .

Mode of Action

This compound interacts with its targets by exhibiting high oxidation stability and a dropping point up to around 200 °C . This compound is used in the production of lithium greases, which are preferred for their water resistance, and their oxidative and mechanical stability .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the production of lubricating greases. The compound is used as a gelling agent or thickener in the production of these greases . It allows difficult grease formulations to be made in significantly less time, with fewer steps, less energy, and greater accuracy and consistency than the conventional in-situ grease method .

Result of Action

The result of this compound’s action is the production of high-performance greases. These greases exhibit high oxidation stability and are resistant to water . They are used widely in motor vehicles, aircraft, and heavy machinery .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound exhibits a high dropping point, making it suitable for use in high-temperature environments . Additionally, it is suitable for use with heat-sensitive base oils (such as soy, vegetable, or ester) and additives that may degrade or hydrolyze during conventional in-situ processing .

Biochemical Analysis

Biochemical Properties

Lithium 12-hydroxystearate exhibits high oxidation stability . It is a lithium salt formed from the most efficiently packed aggregates, consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .

Cellular Effects

It is known that lithium salts, including this compound, are generally preferred for their water resistance, and their oxidative and mechanical stability .

Molecular Mechanism

It is known that lithium salts, including this compound, form efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .

Temporal Effects in Laboratory Settings

This compound exhibits high oxidation stability and a dropping point up to around 200 °C . Most greases used today in motor vehicles, aircraft, and heavy machinery contain lithium stearates, mainly this compound .

Metabolic Pathways

It is known that to produce this compound, lithium hydroxide and the fatty acid are combined in an aqueous medium .

Transport and Distribution

This compound is usually dispersed in synthetic oils such as silicone oil and ester oil for applications . The synthetic oils are preferred for their greater stability and ability to perform at extreme temperatures .

Subcellular Localization

It is known that this compound is a key component of many lubricating greases , suggesting that it may be found in areas where such greases are utilized.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 12-hydroxystearate is synthesized by combining lithium hydroxide with 12-hydroxystearic acid in an aqueous medium. The process involves gradually adding dilute monohydrate lithium hydroxide to a dispersion of the fatty acid in water heated to slightly below boiling .

Industrial Production Methods: In industrial settings, the preparation method involves several steps:

  • Heating 12-hydroxystearic acid to 90-100°C to obtain a solution.
  • Preparing a lithium hydroxide solution with a concentration of 2.5%-10%.
  • Adding the lithium hydroxide solution to the 12-hydroxystearic acid solution and maintaining the temperature above 90°C for neutralization reactions.
  • Emulsifying the reaction mixture, followed by centrifugal dehydration.
  • Drying the wet feed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Lithium 12-hydroxystearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lithium 12-hydroxystearate is widely used in various fields due to its unique properties:

Properties

CAS No.

7620-77-1

Molecular Formula

C18H36LiO3

Molecular Weight

307.4 g/mol

IUPAC Name

lithium;12-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);

InChI Key

FNMGNZIEIFTAPZ-UHFFFAOYSA-N

SMILES

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O

Canonical SMILES

[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O

7620-77-1

physical_description

Liquid;  OtherSolid;  WetSolid, Liquid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A simple lithium 12-hydroxystearate thickened base grease is prepared in a contactor by blending 9.75 parts 12-hydroxy stearic acid (Cenwax A, Union Camp) in 70 parts mineral oil (800 SUS @ 40° C., Texaco HVI) at 77° C. until the acid is dissolved, whereupon 1.75 parts LiOH.H2O (FMC) are added. The contactor is closed and the pressure increases to 80 PSI. The materials are heated to 204° C., the temperature is maintained for 0.2 hour, then the contactor is depressurized. The temperature is reduced to 177° C., the materials are transferred to a finishing kettle, 15.3 parts additional oil are added and the materials are mixed thoroughly until they are uniform. Dropping point is 207° C.
Quantity
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reactant
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LiOH.H2O
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0 (± 1) mol
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reactant
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Name
lithium 12-hydroxystearate

Synthesis routes and methods II

Procedure details

12-hydroxystearic acid was reacted with lithium hydroxide in a mole ratio of 1:1 under heating in a proper amount of the same refined mineral oil as one used in the preparation of urea-urethane base grease A to obtain lithium 12-hydroxystearate, and then the obtained lithium 12-hydroxystearate was dispersed in such an amount of the refined mineral oil as to give a lithium 12-hydroxystearate content of 8% by mass based on the total amount of the lithium soap base grease C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
urea urethane
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0 (± 1) mol
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reactant
Reaction Step Two
Name
lithium 12-hydroxystearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of lithium 12-hydroxystearate?

A1: this compound is a lithium salt of 12-hydroxystearic acid. Its structure consists of a long hydrocarbon chain (C18) with a carboxylate group (-COO-) at one end and a hydroxyl group (-OH) attached to the 12th carbon atom. The lithium ion (Li+) interacts with the carboxylate group, forming the soap molecule.

Q2: How does this compound interact with base oil in grease formulations?

A2: this compound molecules self-assemble into complex, three-dimensional networks within the base oil. [] These networks, often described as fibrous structures, trap the base oil and impart the characteristic semi-solid consistency to the grease. []

Q3: How does the structure of these fibers influence the grease properties?

A3: The size, shape, and arrangement of this compound fibers directly impact the grease's rheology, mechanical stability, and lubrication properties. [, , ] For instance, longer fibers contribute to higher viscosity and improved load-carrying capacity, while shorter fibers can enhance pumpability and low-temperature performance. []

Q4: How does the choice of base oil affect the properties of this compound greases?

A4: Base oil viscosity significantly influences the grease's rheology and mechanical stability. [, ] Greases formulated with lower viscosity base oils tend to exhibit higher viscoelasticity and mechanical stability. [] Additionally, the type of base oil, such as mineral oil, poly-α-olefin, or synthetic ester, can impact the thickener's interaction with the oil, ultimately affecting the grease's overall performance. [, ]

Q5: What are the common additives used in this compound greases and how do they influence performance?

A5: Additives play a crucial role in enhancing the performance and longevity of this compound greases. Common additives include antioxidants, anti-wear agents, extreme pressure additives, and corrosion inhibitors. [, , , ] For instance, antioxidants like arylamine and phenol derivatives improve the grease's resistance to oxidation, prolonging its service life. [] Similarly, anti-wear agents such as zinc dialkyldithiophosphate (ZDDP) and molybdenum disulfide (MoS2) form protective layers on the metal surfaces, reducing friction and wear. [, , ]

Q6: How does the manufacturing process affect the properties of this compound greases?

A6: The manufacturing process, including factors like mixing conditions, cooling rates, and shear history, significantly impacts the final grease properties. [, , , ] For instance, controlling the cooling rate during grease production can influence the size and shape of the soap fibers, ultimately affecting the grease's texture and rheology. [, , ]

Q7: What are the alternatives to this compound as a grease thickener?

A7: While this compound is widely used, alternatives include other metallic soaps like calcium 12-hydroxystearate, lithium stearate, and complex soaps formed by combining different fatty acids. [, , , , ] Additionally, non-soap thickeners like polyurea and bentonite clays are gaining popularity. [, ] The choice of thickener depends on the specific application requirements, such as temperature range, load capacity, and environmental considerations.

Q8: What techniques are employed to characterize the structure of this compound greases?

A8: Researchers utilize various techniques to analyze the complex structure of these greases. These include:

  • Rheometry: This technique measures the grease's flow and deformation behavior under various conditions, providing insights into its viscoelastic properties, yield stress, and thixotropy. [, , , , , ]
  • Microscopy: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) allow for visualizing the grease's microstructure, revealing the size, shape, and arrangement of soap fibers. [, , , , ]
  • Spectroscopy: Fourier transform infrared spectroscopy (FTIR) helps identify the functional groups present in the grease, providing information about the soap, base oil, and additives. [, , ]
  • Thermal analysis: Techniques like differential scanning calorimetry (DSC) and TGA offer insights into the grease's thermal transitions, degradation behavior, and oxidative stability. [, , , ]

Q9: What are the environmental concerns related to this compound greases?

A9: While this compound greases offer excellent lubrication properties, their disposal raises environmental concerns due to the non-biodegradable nature of mineral oil-based greases. Research is ongoing to develop biodegradable alternatives using vegetable oils and other environmentally friendly materials. [, ]

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